Methyl 5-hexenoate is an ester classified as an unsaturated carboxylic ester due to the presence of a carbon-carbon double bond within its molecular structure. While not naturally occurring in high abundance, it contributes to the characteristic aroma profile of certain fruits, notably pineapple. [] This compound serves as a valuable building block in organic synthesis and as a model substrate for studying various chemical transformations. [, ] Furthermore, its presence in fermented beverages like guava wine contributes to their unique sensory characteristics. []
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